molecular formula C20H18N2 B12554157 2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile CAS No. 185543-19-5

2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile

Cat. No.: B12554157
CAS No.: 185543-19-5
M. Wt: 286.4 g/mol
InChI Key: XXCWWWAQAOINKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile is an organic compound with the molecular formula C20H18N2. It contains 20 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . This compound is known for its unique structure, which includes a diphenylmethylidene group attached to an aminohepta-4,6-dienenitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile typically involves the reaction of diphenylmethanone with an appropriate amine under specific conditions. For example, one method involves the reaction of diphenylmethanone with glycine ethyl ester hydrochloride in the presence of a catalyst such as p-toluenesulfonic acid and a base like diisopropylethylamine. The reaction is carried out in a solvent like toluene at elevated temperatures (around 90°C) for an extended period (approximately 18 hours), resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-(diphenylmethylene)glycinate: A similar compound with a different backbone structure.

    N-(Diphenylmethylene)glycine ethyl ester: Another related compound with similar functional groups.

Uniqueness

2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

185543-19-5

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

2-(benzhydrylideneamino)hepta-4,6-dienenitrile

InChI

InChI=1S/C20H18N2/c1-2-3-6-15-19(16-21)22-20(17-11-7-4-8-12-17)18-13-9-5-10-14-18/h2-14,19H,1,15H2

InChI Key

XXCWWWAQAOINKO-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCC(C#N)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.